molecular formula C14H20N2O B1374836 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide CAS No. 1345728-57-5

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Cat. No.: B1374836
CAS No.: 1345728-57-5
M. Wt: 232.32 g/mol
InChI Key: VBDLZQRHYJWVOO-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a chemical compound with the molecular formula C14H20N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-4-methylpiperidine with a suitable carboxylic acid derivative under controlled conditions. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is unique due to its specific combination of a benzyl group, a methyl group, and a carboxylic acid amide group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide (BMPC) is a compound with notable biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O
  • CAS Number : 1345728-57-5

BMPC features a piperidine ring substituted with a benzyl group and a carboxylic acid amide group, which contributes to its unique chemical properties and biological activities.

Target Interaction

BMPC is hypothesized to act as a monoamine releasing agent , similar to structurally related compounds like 4-benzylpiperidine. It is believed to selectively release neurotransmitters, particularly dopamine and norepinephrine, by interacting with monoamine transporters. This interaction can enhance neurotransmission in the synaptic cleft, influencing mood regulation and cognitive functions.

Biochemical Pathways

The compound's action on the monoaminergic system can significantly impact various biochemical pathways related to:

  • Mood Regulation : By increasing monoamine levels, BMPC may alleviate symptoms of depression or anxiety.
  • Cognition : Enhanced neurotransmission could improve cognitive functions such as memory and attention.

In Vitro Studies

Research has demonstrated that BMPC exhibits significant effects on cell viability and proliferation in various cancer cell lines. For instance, studies indicated that compounds similar to BMPC can induce apoptosis in cancer cells through the activation of caspases, suggesting potential applications in cancer therapy .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
U-937 (Monocytic Leukemia)2.84Triggers cell cycle arrest and apoptosis
HCT-116 (Colorectal Cancer)1.54Induces apoptosis and inhibits cell proliferation

In Vivo Studies

In animal models, BMPC has shown promising results in modulating behavior related to anxiety and depression. Dosing studies revealed that low doses could enhance mood-related behaviors without significant side effects, while higher doses may lead to toxicity.

Case Studies

  • Case Study on Antidepressant Effects : A study involving administration of BMPC in rodent models indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.
  • Cancer Cell Line Testing : In vitro testing against various cancer cell lines demonstrated that BMPC had a dose-dependent effect on cell viability, with significant cytotoxicity observed at micromolar concentrations.

Comparison with Similar Compounds

BMPC's biological activity can be contrasted with other piperidine derivatives:

Compound Name Structure Biological Activity
1-Benzyl-4-phenylamino-piperidineBenzyl + PhenylaminoModerate anti-cancer properties
1-Benzyl-4-formylpiperidineBenzyl + FormylLimited neurotransmitter release
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateBenzyl + Ester + OxoLower activity compared to BMPC

Properties

IUPAC Name

1-benzyl-4-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(13(15)17)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDLZQRHYJWVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl chloride (1.90 g) and sodium carbonate (1.59 g) were added to a DMF (70 ml) suspension of 4-methylpiperidine-4-carboxamide hydrochloride (2.24 g), and stirring was performed at room temperature for 16 hours. After adding water to the reaction liquid, extraction was performed with EtOAc. The organic layer was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (MeOH/chloroform) to obtain 1-benzyl-4-methylpiperidine-4-carboxamide (2.85 g).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.